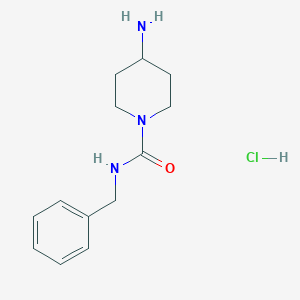

4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride

Description

4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is a piperidine derivative with a benzylamide substituent and a hydrochloride counterion. These analogs share a piperidine backbone functionalized with aromatic groups and polar substituents, which are critical for their physicochemical and biological properties.

Key properties inferred from analogs include:

Properties

IUPAC Name |

4-amino-N-benzylpiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-12-6-8-16(9-7-12)13(17)15-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBJXHIIPQROLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity against various targets, particularly in the context of inflammation and cancer. This article delves into its synthesis, biological evaluations, and structure-activity relationships, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reductive amination of 4-piperidone derivatives with benzylamine. This method allows for the introduction of various substituents that can enhance biological activity. The general synthetic pathway can be summarized as follows:

- Starting Material : 4-Piperidone.

- Reagent : Benzylamine.

- Catalyst : Sodium triacetoxyborohydride for reductive amination.

- Final Product : 4-Aminopiperidine-1-carboxylic acid benzylamide.

Research indicates that 4-Aminopiperidine derivatives exhibit various biological activities, including:

- Anti-inflammatory effects : Inhibition of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. Compounds derived from this scaffold have shown to prevent pyroptosis and IL-1β release effectively .

- Antitumor activity : Certain derivatives have demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential as anticancer agents .

Structure-Activity Relationships (SAR)

The biological activity of 4-Aminopiperidine derivatives is highly dependent on their structural modifications. For instance, the introduction of different substituents on the piperidine ring has been shown to alter potency and selectivity against specific kinases such as PKB (Akt) and PKA .

Data Table: Structure-Activity Relationships

| Compound | Target Kinase | IC50 (µM) | Selectivity Ratio (PKB/PKA) |

|---|---|---|---|

| Compound 1 | PKB | 0.05 | 28 |

| Compound 2 | PKA | 1.4 | - |

| Compound 3 | PKB | 0.1 | 24 |

| Compound 4 | PKA | 0.8 | - |

Case Studies

-

Inflammatory Response Modulation :

A study evaluated the anti-inflammatory properties of a series of piperidine derivatives, including benzylamides. Notably, one compound exhibited a reduction in IL-1β levels by approximately 21% at a concentration of 10 µM, indicating its potential utility in treating inflammatory diseases . -

Antifungal Activity :

In another study focusing on antifungal properties, several piperidine derivatives were tested against clinical isolates of Candida and Aspergillus. Two compounds showed promising antifungal activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

Scientific Research Applications

Medicinal Chemistry

4-Aminopiperidine derivatives are often explored for their potential therapeutic effects. The compound has been investigated for its role as a pharmaceutical intermediate in the synthesis of various bioactive molecules. Notably, it has shown promise in the development of compounds targeting protozoan infections.

Case Study: Antiparasitic Activity

A study evaluated several derivatives of 4-aminopiperidine, including 4-Aminopiperidine-1-carboxylic acid benzylamide hydrochloride, for their activity against protozoan parasites such as Trypanosoma b. rhodesiense and Plasmodium falciparum. The results indicated that modifications to the piperidine ring significantly influenced the biological activity, with certain derivatives exhibiting potent antiparasitic effects (IC50 values ranging from 0.005 µg/mL to >100 µg/mL) .

Synthesis of Pharmaceutical Intermediates

The compound serves as an important building block in the synthesis of various pharmaceutical agents. Its utility in organic synthesis is highlighted by methods that allow for the efficient production of derivatives with enhanced biological activities.

Synthesis Methodology

A notable synthetic route involves the transformation of 4-piperidinecarboxamide into 1-boc-4-aminopiperidine, which can then be converted into this compound. This method is characterized by high yields and purity, making it suitable for industrial applications .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial in drug design and development. The modifications made to the piperidine core can lead to significant changes in pharmacological properties.

Table: Structure-Activity Relationships

| Compound | Target Parasite | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| 1a | T. b. rhodesiense | 81 | 0.86 |

| 1b | T. cruzi | >100 | <0.46 |

| 1c | L. donovani | 2.0 | 9.5 |

| 1d | P. falciparum | 0.38 | 0.14 |

| Standard | - | 0.005 | - |

This table illustrates the varying degrees of effectiveness among different derivatives, emphasizing the importance of molecular modifications .

Applications in Cosmetic Chemistry

Beyond medicinal uses, compounds like this compound are also being explored in cosmetic formulations due to their potential skin benefits and ability to enhance product stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 4-aminopiperidine-1-carboxylic acid benzylamide hydrochloride and related compounds:

Key Differences in Substituents and Reactivity

- Benzylamide vs.

- Hydrochloride Salt : The hydrochloride counterion enhances solubility in polar solvents compared to freebase analogs like CAS 61087-51-2, which lacks a salt form .

Physicochemical Properties

- Lipophilicity : The tert-butyl ester (CAS 189819-75-8) is more lipophilic than the benzylamide or benzyl carboxylate derivatives, impacting membrane permeability and metabolic stability .

- Thermal Stability : The melting point of 68°C for the benzyl ester analog suggests moderate thermal stability, but data for other derivatives are unavailable .

Research and Application Insights

- Pharmaceutical Utility : Piperidine derivatives are valued in drug discovery for their conformational flexibility and ability to mimic peptide bonds. The benzylamide hydrochloride variant may serve as a precursor for kinase inhibitors or protease modulators, similar to CAS 61087-51-2 .

- Synthetic Challenges : The hydrochloride salt’s hygroscopicity (inferred from analogs) necessitates anhydrous handling conditions, whereas ester derivatives like CAS 120278-07-1 require protection from hydrolysis .

Preparation Methods

Stepwise Procedure:

| Step | Description | Conditions & Reagents | Outcome |

|---|---|---|---|

| 1 | Cyanide Addition : 1-benzyl-4-piperidone reacts with hydrocyanic acid under base catalysis at 0-15°C. | Molar ratio: 1-benzyl-4-piperidone : hydrocyanic acid : base catalyst = 1 : 1–1.05 : 0.5–1.05; methanol solvent; slow addition over 0.5–3 h; insulation 0.5–3 h. | Formation of 1-benzyl-4-cyano-4-piperidine intermediate. |

| 2 | Amination : Aniline is added under reflux with glacial acetic acid to substitute the cyano group. | Molar ratio: 1-benzyl-4-piperidone : aniline : glacial acetic acid = 1 : 1–1.05 : 1–3.5; reflux for several hours. | Formation of 1-benzyl-4-anilinopiperidine-4-carboxylic acid derivative. |

| 3 | Hydrolysis : The intermediate is treated with 70–90% sulfuric acid at 20–50°C for 50–90 hours. | Followed by quenching in crushed ice, pH adjustment to 4–9 with concentrated ammonia at 0–10°C. | Conversion to carboxylic acid form. |

| 4 | Hydrochloride Salt Formation : The solid is refluxed in concentrated hydrochloric acid for 10–20 hours. | Cooling to 0–30°C and crystallization over 24–54 hours; filtration and drying. | Isolation of this compound. |

Key Features and Advantages:

- The process avoids large amounts of organic solvents like dichloromethane and isopropanol, reducing environmental impact.

- Optimized reaction parameters yield an overall recovery of approximately 79.38%, significantly higher than previous methods (~32–41%).

- The method simplifies the workflow and reduces waste generation.

- The product obtained is of high purity and yield, suitable for pharmaceutical applications.

Alternative Methods for Aminopiperidine Derivatives

While the above method is specific to the benzylamide derivative, related synthetic approaches for 4-aminopiperidine intermediates provide useful insights.

Preparation of N-Aminopiperidine Hydrochloride (CN104356096A)

- Piperidine reacts with urea under reflux to form N-methanamide piperidine.

- Chlorination followed by Hoffmann rearrangement under basic conditions yields N-aminopiperidine.

- Final reaction with concentrated hydrochloric acid affords the hydrochloride salt.

- This method is useful for preparing the aminopiperidine core but requires further functionalization to introduce the benzylamide moiety.

Research Findings and Reaction Optimization

- The three-step method from 1-benzyl-4-piperidone has been optimized through orthogonal testing to balance molar ratios, temperature, and reaction times, achieving improved yields and purity.

- Avoidance of hazardous solvents and reduction of reaction time are critical improvements.

- Crystallization conditions (temperature, solvent ratios) are crucial for isolating pure intermediates and final product.

- The hydrochloride salt formation step ensures product stability and ease of handling.

Summary Table of Preparation Methods

| Method ID | Starting Material | Key Steps | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Method 1 | 1-Benzyl-4-piperidone | Cyanide addition → Amination → Hydrolysis → HCl salt formation | 0-15°C, reflux, 20-50°C, 10-20 h reflux | ~79.4 | High yield, fewer solvents, eco-friendly | Multi-step, long reaction times |

| Method 2 | 4-Piperidinecarboxamide | Boc protection → Bromination → Reflux | Room temp to reflux, 8-10 h reaction | Not specified | High purity, scalable | Requires protection/deprotection |

| Method 3 | Piperidine + urea | Reflux → Chlorination → Hoffmann rearrangement → HCl salt | 100-120°C reflux, basic conditions | Not specified | Simple reagents, direct amination | Needs further derivatization |

Q & A

What are the standard synthetic routes for 4-aminopiperidine-1-carboxylic acid benzylamide hydrochloride?

Level: Basic

Answer:

The compound is typically synthesized via coupling reactions. A common method involves reacting 4-aminopiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine) in dichloromethane. The reaction neutralizes generated HCl, followed by purification via recrystallization or chromatography . For analogs, similar protocols use protecting groups (e.g., Boc) to prevent side reactions .

Which analytical techniques are critical for characterizing this compound?

Level: Basic

Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm amine and benzyl group integration.

- Mass spectrometry (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₁₃H₁₈N₂O₂·HCl).

- HPLC (with UV detection) to assess purity (>95%) .

- Melting point analysis (e.g., 68°C for intermediates) to confirm crystallinity .

What safety precautions are essential during handling?

Level: Basic

Answer:

- PPE: Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (nitrile), and safety goggles .

- Ventilation: Use fume hoods to avoid inhalation of powder .

- Storage: Keep in sealed containers at 2–8°C, away from oxidizers .

- Spill management: Collect using inert absorbents (e.g., vermiculite) and dispose via licensed incineration .

How can reaction yields be optimized during synthesis?

Level: Advanced

Answer:

- Catalyst screening: Test green catalysts (e.g., thiamine hydrochloride) to enhance coupling efficiency, as shown in analogous pyrazolopyranopyrimidine syntheses .

- Solvent optimization: Replace dichloromethane with less toxic solvents (e.g., ethyl acetate) while maintaining polarity .

- Temperature control: Monitor exothermic reactions (e.g., <0°C for chloroformate additions) to reduce byproducts .

How to resolve contradictions in reported toxicity data?

Level: Advanced

Answer:

- Comparative SDS review: Cross-reference hazard classifications (e.g., skin/eye irritation in vs. "no known hazards" in ).

- In vitro assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate acute toxicity .

- Literature gaps: Note the absence of ecotoxicological data in SDS and prioritize biodegradability studies .

What strategies improve solubility for pharmacological testing?

Level: Advanced

Answer:

- Co-solvents: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without denaturing proteins .

- Salt formation: Explore alternative counterions (e.g., mesylate) if HCl salt exhibits poor bioavailability .

- Cyclodextrin inclusion: Test β-cyclodextrin complexes to increase solubility for in vivo models .

How to design structure-activity relationship (SAR) studies for anticonvulsant activity?

Level: Advanced

Answer:

- Core modifications: Replace the benzylamide group with fluorobenzyl or furfuryl analogs to assess potency shifts .

- Bioisosteres: Substitute piperidine with pyrrolidine to evaluate ring size impact on target binding (e.g., NMDA receptors) .

- In vivo models: Test MES/scPTZ seizure models in rodents, calculating protective indices (PI) and ED₅₀ values .

How to address low yields in coupling reactions?

Level: Advanced

Answer:

- Activating agents: Replace chloroformate with HATU/DCC for efficient amide bond formation .

- Purification: Use preparative HPLC with C18 columns to isolate the target from unreacted amines .

- Reaction monitoring: Employ TLC (silica, 5% MeOH/DCM) to track intermediate formation and adjust stoichiometry .

What computational methods predict biological activity?

Level: Advanced

Answer:

- QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate with anticonvulsant activity .

- Docking studies: Simulate binding to GABA-A or sodium channels using AutoDock Vina .

- ADMET prediction: Apply SwissADME to forecast permeability and CYP450 interactions .

How to ensure stability during long-term storage?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.